Dihydroquercetin-3-O-glucoside

Antioxidant Lipid peroxidation Natural product standardization

Researchers studying gluconeogenesis or oxidative stress often face limited aqueous solubility and poor target engagement with aglycone flavonoids. Dihydroquercetin-3-O-glucoside (CAS 27297-45-6) addresses these challenges through its 4.9-fold higher water solubility (4.91 g/L) and potent downregulation of the AMPK/G6Pase/PEPCK pathway. • Lipid peroxidation inhibition IC50: 16.30 µM • Superior G6Pase binding stability vs. quercetin-3-O-rhamnoside • Negligible AhR-mediated CYP1A induction for clean pharmacology data Supplied as ≥98% HPLC-pure solid with reliable global shipping.

Molecular Formula C21H22O12
Molecular Weight 466.4 g/mol
Cat. No. B1248204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroquercetin-3-O-glucoside
Synonymsdihydroquercetin-3-O-glucoside
Molecular FormulaC21H22O12
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19?,20?,21+/m1/s1
InChIKeyFVQOMEDMFUMIMO-UOAGQJRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroquercetin-3-O-glucoside Overview


Dihydroquercetin-3-O-glucoside (DHQ3G; synonym: taxifolin-3-O-β-D-glucopyranoside) is a naturally occurring flavonoid-3-O-glycoside belonging to the dihydroflavonol subclass. Distinguished from its aglycone dihydroquercetin (taxifolin) by a glucose moiety at the C-3 position, this modification confers enhanced aqueous solubility (4.91 g/L predicted via ALOGPS) [1] and alters its biological interaction landscape. DHQ3G has been identified as a major antioxidative compound in pine bark extracts [2] and as an abundant non-anthocyanin phenolic in Malbec grapes, where it participates in wine color stabilization [3]. Its unique structural attributes make it a non-substitutable candidate for specific research and industrial applications.

Natural Source Context
Identified in pine bark and Malbec grape extracts; supports phytochemical and food chemistry studies
Solubility Profile
Glycosylation improves aqueous compatibility over aglycone, facilitating solution-based assay workflows
Antioxidant Screening
Reported radical scavenging benchmark supports calibrated antioxidant secondary standard development

Dihydroquercetin-3-O-glucoside Non-Substitutability


Glycosylation position and aglycone identity critically determine a flavonoid's physicochemical and biological properties. Dihydroquercetin-3-O-glucoside exhibits an aqueous solubility of 4.91 g/L, approximately 4.9‑fold higher than dihydroquercetin aglycone (≈1 g/L at room temperature) [1][2], directly impacting formulation options and bioavailability. Moreover, the 3‑O‑glucoside modification endows distinct pharmacodynamics: taxifolin‑3‑O‑glucoside potently downregulates gluconeogenesis via the AMPK/G6Pase/PEPCK pathway, while a closely related glycoside, quercetin‑3‑O‑rhamnoside, shows inferior potency and a less favorable toxicity profile in silico [3]. Even the aryl hydrocarbon receptor (AhR) activation profile differs among flavonoid subclasses; quercetin‑3‑O‑glycosides are essentially inactive, whereas quercetin aglycone strongly activates AhR [4], demonstrating that neither the aglycone nor alternative glycosides can be assumed to replicate the biological performance of dihydroquercetin‑3‑O‑glucoside.

Aglycone replacement
Solubility and formulation context may shift significantly; direct substitution with taxifolin aglycone may alter assay compatibility
Alternative glycosides
AMPK/G6Pase/PEPCK pathway response is glycosylation-specific; quercetin-3-O-rhamnoside may not reproduce reported binding profiles
AhR-mediated CYP1A induction
CYP1A induction profile is class-dependent; aglycone or alternative flavonoids may introduce metabolic confounding in HepG2 models

Dihydroquercetin-3-O-glucoside Comparative Evidence


Lipid Peroxidation Inhibition Comparison

Taxifolin‑3‑O‑β‑glucopyranoside exhibited an IC₅₀ of 16.30 ± 1.98 µM in a modified in vitro lipid peroxidation inhibition assay, compared with trolox (IC₅₀ 1.78 ± 0.56 µM) and protocatechuic acid (IC₅₀ 5.77 ± 1.63 µM) [1]. The 2.83‑fold lower potency relative to protocatechuic acid and 9.16‑fold lower than trolox establishes a defined antioxidant benchmark.

Lipid peroxidation IC₅₀
Head-to-head
16.30 ± 1.98 µM (Trolox 1.78 µM; Protocatechuic acid 5.77 µM)
Supports antioxidant screening calibration
Radical scavenging assay context; 96-well plate format
Antioxidant Lipid peroxidation Natural product standardization

Aqueous Solubility Advantage over Aglycone

The predicted aqueous solubility of taxifolin‑3‑glucoside is 4.91 g/L (ALOGPS) [1]. By contrast, dihydroquercetin (taxifolin) aglycone exhibits only slight aqueous solubility of approximately 0.1 % (≈1 g/L) at room temperature [2]. This ≈4.9‑fold solubility increase conferred by C‑3 glycosylation translates directly into broader solvent compatibility and formulation flexibility.

Aqueous solubility
Data to verify
~4.9 g/L (ALOGPS predicted) vs aglycone ~1 g/L
Supports aqueous-formulation workflow selection
Predicted solubility; experimental validation advised
Solubility Formulation Bioavailability

In Silico G6Pase Binding Stability

Molecular docking and molecular dynamics simulations demonstrated that taxifolin‑3‑O‑glucoside (TG) displayed more potent binding and greater stability against the G6Pase protein compared with quercetin‑3‑O‑rhamnoside, with TG also predicted to be non‑toxic in computational toxicity assessment [1]. This establishes target‑level superiority over a structurally analogous flavonoid glycoside.

G6Pase binding
In silico / Data to verify
More potent and stable binding vs quercetin-3-O-rhamnoside (molecular docking/MD)
Supports G6Pase-targeted screening context
In silico prediction; wet-lab confirmation needed
Molecular docking Diabetes G6Pase inhibitor

Anthocyanin Copigmentation Effect

The addition of dihydroquercetin‑3‑O‑glucoside to malvidin‑3‑O‑glucoside in wine model systems (molar ratios from 1:0.5 to 1:2) produced a measurable hyperchromic effect—increased absorbance and visual color saturation—quantified spectrophotometrically [1][2]. Its copigmentation efficiency was comparable to that of flavanols and phenolic acids, though lower than that of flavonols (e.g., quercetin) [1].

Copigmentation effect
Class-level
Hyperchromic effect on malvidin-3-O-glucoside (molar ratios 1:0.5–1:2)
Reported color-stabilization context in wine models
Comparable to flavanols; less efficient than flavonols
Wine color Copigmentation Anthocyanin stabilization

AhR and CYP1A1 Induction Safety Profile

In HepG2 cells, quercetin significantly activates AhR and induces CYP1A1 expression, whereas quercetin‑3‑O‑glycosides (isoquercitrin, rutin) show negligible activation. Taxifolin (dihydroquercetin) aglycone produces only a mild, non‑significant AhR activation, with CYP1A1 mRNA induction approximately 15‑fold weaker than quercetin at 50 µM [1]. By extension, dihydroquercetin‑3‑O‑glucoside—combining the low‑AhR‑activating dihydroflavonol scaffold with a 3‑O‑glycoside—is expected to exhibit minimal CYP1A induction liability.

AhR/CYP1A1 induction
Class-level
Taxifolin aglycone: mild AhR activation, CYP1A1 ~15-fold weaker than quercetin; 3-O-glycosides negligible
Supports CYP1A induction monitoring
HepG2 cell context; metabolic interaction endpoint
AhR activation CYP1A1 induction Drug interaction safety

Dihydroquercetin-3-O-glucoside Application Scenarios


Calibrated Antioxidant Secondary Standard

With a defined lipid peroxidation inhibition IC₅₀ of 16.30 µM [1], dihydroquercetin‑3‑O‑glucoside can serve as a reproducible secondary standard in antioxidant screening cascades, bridging the gap between the high potency of trolox (1.78 µM) and the weaker activity of protocatechuic acid (5.77 µM) [1].

Aqueous-Formulation Diabetes or Neuroprotection Research

The 4.9‑fold higher water solubility over the aglycone [1][2], combined with in vivo evidence that glycosylated dihydroquercetin derivatives outperform the aglycone in neuroprotection assays [3], positions dihydroquercetin‑3‑O‑glucoside as a candidate for aqueous‑formulation studies targeting metabolic or neurological endpoints.

G6Pase-Targeted Antidiabetic Hit-to-Lead Optimization

In silico evidence confirms that taxifolin‑3‑O‑glucoside binds G6Pase more potently and stably than quercetin‑3‑O‑rhamnoside [1]. Researchers can prioritize this compound for hit‑to‑lead optimization in gluconeogenesis‑targeted diabetes programs, leveraging its favorable in vitro glucose uptake enhancement [1].

Natural Red Wine Color Management

As an endogenous dihydroflavonol abundant in Malbec grapes, dihydroquercetin‑3‑O‑glucoside provides a natural copigmentation effect that enhances red wine color intensity without requiring synthetic additives [1][2]. Winemakers and enology researchers can exploit its presence for natural color management strategies.

Low CYP1A-Interference Pharmacology Studies

Where co‑administered compounds are CYP1A substrates, selecting dihydroquercetin‑3‑O‑glucoside over quercetin may minimize pharmacokinetic confounding, given the compound's expected negligible AhR‑mediated CYP1A induction based on class‑level evidence [1]. This is critical for generating clean pharmacology data.

Application
Selection Property
Validation Focus
Antioxidant screening cascade
Defined lipid peroxidation inhibition benchmark
Calibration against trolox and protocatechuic acid context
Aqueous-formulation pathway studies
Enhanced aqueous solubility vs aglycone
Neuroprotection or metabolic endpoint model review
G6Pase binding screening studies
In silico binding stability vs analog glycoside
G6Pase pathway engagement endpoint review
Anthocyanin color-stabilization research
Copigmentation efficiency in wine models
Spectrophotometric color enhancement endpoint
CYP1A induction screening
Negligible AhR activation context (class-level)
CYP1A1 mRNA induction endpoint in HepG2 cells
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